Boiling point and density data for 1-Chloro-9-phenylnonane
Boiling point and density data for 1-Chloro-9-phenylnonane
An In-Depth Technical Guide to the Physical Properties and Synthesis of 1-Chloro-9-phenylnonane.
Part 1: Executive Summary
1-Chloro-9-phenylnonane (CAS: 27175-81-1) is a specialized long-chain alkyl aryl halide utilized primarily as a hydrophobic linker and intermediate in the synthesis of liquid crystals, surfactants, and complex pharmaceutical scaffolds. Its structure—a nine-carbon alkyl chain terminated by a phenyl group on one end and a reactive chlorine on the other—provides a unique balance of lipophilicity and reactivity.
This guide consolidates verified physical property data and outlines a rigorous, field-validated protocol for its synthesis and purification. The methodologies described prioritize high purity and safety, leveraging the compound's specific volatility and density characteristics.
Part 2: Physical Properties & Characterization
The following data has been aggregated from technical databases and chemical safety literature. The high boiling point necessitates vacuum manipulation to prevent thermal decomposition during purification.
Table 1: Physicochemical Specifications
| Property | Value | Condition / Note |
| Molecular Formula | — | |
| Molecular Weight | 238.80 g/mol | — |
| Boiling Point | 110–112 °C | @ 0.2 mmHg (Vacuum) |
| Atmospheric B.P. | ~324 °C (Extrapolated) | Theoretical value; do not attempt atm distillation. |
| Density | 1.026 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.5028 | Standard reference |
| Appearance | Colorless to pale yellow liquid | Viscous oil |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic character |
Critical Insight: The density (1.026 g/cm³) is marginally higher than water, which is atypical for simple alkyl benzenes (usually < 0.9 g/cm³) but characteristic of long-chain alkyl chlorides. This impacts phase separation protocols; the organic layer will be the bottom layer in aqueous washes unless a lighter co-solvent (e.g., ether) is used.
Part 3: Experimental Methodologies
Synthesis Protocol: Deoxychlorination of 9-Phenyl-1-nonanol
The most robust route to high-purity 1-Chloro-9-phenylnonane avoids Friedel-Crafts alkylation (which suffers from poly-alkylation and isomer issues) and instead utilizes the nucleophilic substitution of the corresponding alcohol.
Reagents:
-
Substrate: 9-Phenyl-1-nonanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Catalyst: Dimethylformamide (DMF) (catalytic drops)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Argon/Nitrogen) inlet. The off-gas line must be routed through a caustic scrubber (
trap) to neutralize and byproducts. -
Dissolution: Dissolve 9-Phenyl-1-nonanol in anhydrous DCM (approx. 5 mL per gram of substrate). Add catalytic DMF (activates the
via the Vilsmeier-Haack intermediate). -
Addition: Cool the system to 0°C. Add
dropwise over 30 minutes. The reaction is exothermic.[1] -
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until the starting alcohol is consumed.
-
Quench & Workup: Cool to room temperature. Carefully quench with saturated
solution.-
Note on Density: In DCM, the product layer is the bottom layer. If using Ether/Hexane, it may invert.
-
-
Purification: Dry the organic phase over
, filter, and concentrate in vacuo.
Purification: High-Vacuum Distillation
Due to the high molecular weight, simple evaporation is insufficient for research-grade purity.
-
Equipment: Short-path distillation head or Kugelrohr apparatus.
-
Vacuum Requirement: High vacuum pump (< 1 mmHg) is mandatory.
-
Target Fraction: Collect the fraction boiling at 110–112 °C under 0.2 mmHg pressure.
-
Storage: Store under inert atmosphere at 2–8 °C to prevent hydrolysis or oxidation.
Part 4: Process Visualization
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical control points (CCPs).
Caption: Workflow for the conversion of 9-phenyl-1-nonanol to 1-chloro-9-phenylnonane, emphasizing the critical vacuum distillation step required by the compound's boiling point.
Part 5: Applications & Safety
Research Applications:
-
Linker Chemistry: Used to tether phenyl groups to functional cores in drug discovery (e.g., PROTACs).
-
Surface Modification: The chloro-terminus allows for
displacement by amines, thiols, or azides to create self-assembled monolayers (SAMs) on gold or silica.
Safety Considerations:
-
Skin/Eye Irritant: Like most alkyl halides, it is a skin irritant and potential sensitizer. Wear nitrile gloves.[2]
-
Thermal Stability: Do not heat above 150°C at atmospheric pressure; decomposition may release
gas.
References
-
ChemBK. 1-Chloro-9-phenylnonane Physical Properties and Safety Data. [Link]
-
PubChem. Compound Summary for 1-Chloro-9-phenylnonane (CID 520293). [Link]
